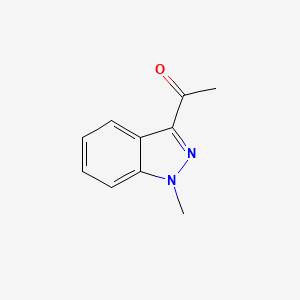

6-Methylisoindolin-1-one

説明

“6-Methylisoindolin-1-one” is a chemical compound with the empirical formula C7H14N2O . It is a solid substance and is used in various scientific research due to its unique properties.

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives can be achieved through a process known as Ugi-type multicomponent reactions (MCRs). This involves the reaction of 2-(1-Alkynyl)benzamides under ultrasonic irradiation . The reaction is characterized by high efficiency and yields .

Molecular Structure Analysis

The structure of organic compounds, including “6-Methylisoindolin-1-one”, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structures of these compounds are usually determined by single-crystal X-ray diffraction (SC-XRD) analysis .

Chemical Reactions Analysis

The chemical reactions involving “6-Methylisoindolin-1-one” include Ugi-type reactions that afford a free secondary amine precursor for the amide group . These reactions can be performed under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methylisoindolin-1-one” include its molecular weight, density, and risk codes . It has a molecular weight of 142.20 and its risk codes indicate that it is irritating to the eyes .

科学的研究の応用

Pharmaceutical Synthesis

Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Antiviral Activities

Several isoindolin-1-one analogs that exhibited significant anti-tobacco mosaic virus (anti-TMV) activities were isolated from Nicotiana tabacum . The compounds were tested for their anti-TMV activities, and the results revealed that compounds 1, 3, and 4 exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6, 42.8, and 71.5%, respectively . These rates are higher than the inhibition rate of the positive control (33.2%) . The mechanistic study of compound 4, which had the highest anti-TMV activity revealed that increased potentiation of defense-related enzyme activities and downregulation of expression of the NtHsp70 protein may induce resistance in tobacco against the viral pathogen TMV .

Multicomponent Reactions

Isoindolin-1-one derivatives can be synthesized via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process involves a three-component, acid-free Ugi-type reaction to afford a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . This method provides access to complex and potentially biologically active scaffolds .

Anti-Tobacco Mosaic Virus Activities

Two new isoindolin-1-ones, 6-(3-hydroxypropyl)-2,4-dimethylisoindolin-1-one and 4-(hydroxymethyl)-6-(3-hydroxypropyl)-2-methylisoindolin-1-one, were isolated from the leaves of Nicotiana tabacum . These compounds exhibited high anti-tobacco mosaic virus (anti-TMV) activities with inhibition rates of 42.3 and 46.2% at the concentration of 20 μM, respectively .

Tumor-Associated Macrophage Mediated Gastric Carcinoma

The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . Isoindolin-1-one derivatives can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis of isoindolin-1-one derivatives has been reported . This practical synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Biological Activity of N-Isoindoline-1,3-diones

N-Isoindoline-1,3-diones, a class of compounds that includes 6-Methylisoindolin-1-one, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . They have been synthesized through various methods, each offering unique advantages and challenges .

Indole Derivatives

Indole derivatives, which include isoindolin-1-one derivatives, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Safety And Hazards

特性

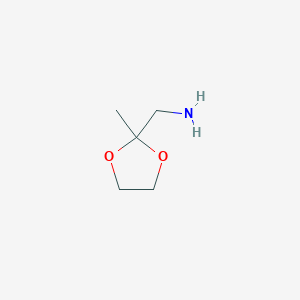

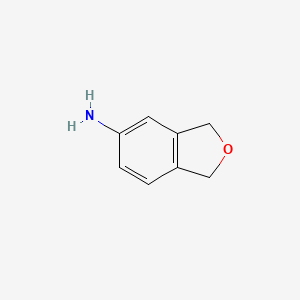

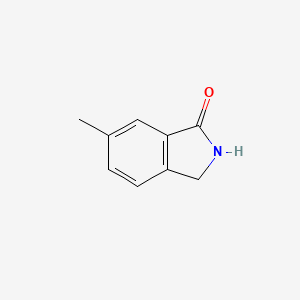

IUPAC Name |

6-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFIGYBPDNKEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500403 | |

| Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylisoindolin-1-one | |

CAS RN |

58083-55-9 | |

| Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。